6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a product used for proteomics research . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as this compound, involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized in one study .Molecular Structure Analysis
Pyrimidines are composed of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of this compound is not provided in the search results.Chemical Reactions Analysis
Pyrimidines, including this compound, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Synthesis and Herbicidal Activity
Research has been conducted on structurally similar compounds involving chloro and fluoro substitutions on benzoylthiourea frameworks, demonstrating good herbicidal activity. For instance, the synthesis of 3-Chloro-4-fluorobenzoylthiourea, prepared from 2-amino-4,6-dimethoxy pyrimidine and 3-chloro-4-fluorobenzoyl isosulfocyanic ester (derived from 3-chloro-4-fluorobenzoic acid), showed promising herbicidal properties upon preliminary biological testing (Liu Chang-chun, 2006).
Anticancer Activity
The structural motif incorporating fluoro substitutions on pyrimidine frameworks has been explored for anticancer activities. Novel fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity at low concentrations against human cancer cell lines (lung, breast, and CNS cancer), suggesting the potential of fluoro-substituted pyrazolo[1,5-a]pyrimidine derivatives in oncology research (A. G. Hammam et al., 2005).
Synthesis and Evaluation of Anticonvulsant and Antidepressant Activities
A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant properties. Some compounds exhibited significant anticonvulsant activity and were more efficient than the reference drug, carbamazepine, showcasing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in neurological disorders (Hong-jian Zhang et al., 2016).
Anticancer and Anti-Inflammatory Applications
Compounds with the pyrazolo[1,5-a]pyrimidine core have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For instance, thiazolo[3,2-a]pyrimidine derivatives demonstrated significant anti-inflammatory and antinociceptive activities, indicating the potential of such compounds in the development of new therapeutic agents (O. Alam et al., 2010).
Synthesis and Biological Activity
The synthesis of novel pyrazolopyrimidines derivatives explored their biological activities, including anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry for developing new therapeutic agents (A. Rahmouni et al., 2016).
Mechanism of Action
Future Directions
Pyrimidines, including 6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have potential for further exploration . They exhibit potent anti-inflammatory effects and have potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
6-[(2-chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-8-12(5-10-3-4-11(18)6-14(10)17)9(2)21-15(20-8)13(7-19-21)16(22)23/h3-4,6-7H,5H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMGKYJGJKFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120818 |
Source
|
Record name | 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656817-42-4 |
Source
|
Record name | 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656817-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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